molecular formula C25H19FN2O4S2 B2639144 (4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione CAS No. 1177598-31-0

(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione

Cat. No. B2639144
CAS RN: 1177598-31-0
M. Wt: 494.56
InChI Key: WAIVVPIJQYNADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione is a useful research compound. Its molecular formula is C25H19FN2O4S2 and its molecular weight is 494.56. The purity is usually 95%.
BenchChem offers high-quality (4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions and Antimicrobial Activity

The compound has been utilized in [4 + 2] cycloaddition reactions involving 2-Arylmethylidene-1-thiooxoindan intermediates. These reactions have led to the creation of products exhibiting good antimicrobial activity, as explored by Hegab et al. in their research (Hegab, Elmalah, & Gad, 2009).

Synthesis and Antimicrobial Activity of Novel Derivatives

Murthy and Shashikanth reported the synthesis of novel derivatives involving the (4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl) moiety, which displayed significant antimicrobial activity, particularly against various strains of bacteria (Murthy & Shashikanth, 2012).

Nucleoside Analog Synthesis

Saleh's research focused on synthesizing novel nucleoside analogs, which are crucial for advancing pharmaceutical and biomedical research, using related chemical structures (Saleh, 2002).

Antibacterial Compound Synthesis

Ahmed et al. explored the synthesis of compounds related to the given chemical structure, highlighting their potential in developing new antibacterial agents (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Enantioselective Synthesis in Pharmaceutical Chemistry

Blasco et al. discussed the enantioselective construction of oxazolo[4,5-e]isoindoles, which is significant in the pharmaceutical industry for producing drugs with specific chirality (Blasco, Carreño, Cid, Ruano, & Martín, 1999).

Novel Thiazole Derivatives Synthesis

Research by El-Sakka, Soliman, and Abdullah into the synthesis of new 2-aminothiazole derivatives adds valuable information to the field of chemical synthesis, relevant to the study of similar compounds (El-Sakka, Soliman, & Abdullah, 2013).

Hybrid Heterocyclic Compounds

Srinivas et al. synthesized a new series of hybrid heterocyclic compounds, demonstrating the versatility and potential applications of similar chemical structures in various biological activities (Srinivas, Sunitha, Karthik, & Reddy, 2017).

properties

IUPAC Name

14-(4-fluorophenyl)-9-(4-hydroxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4S2/c26-11-3-5-12(6-4-11)28-23(30)18-14-9-15(19(18)24(28)31)20-17(14)16(10-1-7-13(29)8-2-10)21-22(33-20)27-25(32)34-21/h1-8,14-20,29H,9H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIVVPIJQYNADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)F)SC6=C(C3C7=CC=C(C=C7)O)SC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione

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